1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)-
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Overview
Description
1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- is a chemical compound with the molecular formula C15H24N2O and a molecular weight of 248.3639 . This compound is characterized by the presence of a pyrrolidine ring attached to an ethanamine chain, which is further substituted with a beta-(4-propoxyphenyl) group. It is known for its diverse applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- involves several steps. One common synthetic route includes the reaction of pyrrolidine with an appropriate ethanamine derivative, followed by the introduction of the 4-propoxyphenyl group. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.
Scientific Research Applications
1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding its pharmacodynamics and pharmacokinetics .
Comparison with Similar Compounds
1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- can be compared with other similar compounds, such as:
1-Pyrrolidineethanamine: Lacks the beta-(4-propoxyphenyl) group, resulting in different chemical and biological properties.
N-(2-Aminoethyl)pyrrolidine: Another derivative with variations in the substituent groups, leading to distinct reactivity and applications.
2-(1-Pyrrolidinyl)ethylamine: Similar core structure but different substituents, affecting its chemical behavior and uses.
The uniqueness of 1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
31466-57-6 |
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Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-(4-propoxyphenyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C15H24N2O/c1-2-11-18-14-7-5-13(6-8-14)15(12-16)17-9-3-4-10-17/h5-8,15H,2-4,9-12,16H2,1H3 |
InChI Key |
MAORYKFGZDGHOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CN)N2CCCC2 |
Origin of Product |
United States |
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